

Quantification of cholesterol precursors in serum with Dihydrolanosterol-d7

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Compound of Interest

Compound Name: Dihydrolanosterol-d7

Cat. No.: B15554703

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Application Note & Protocol

Quantification of Cholesterol Precursors in Serum using Dihydrolanosterol-d7 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

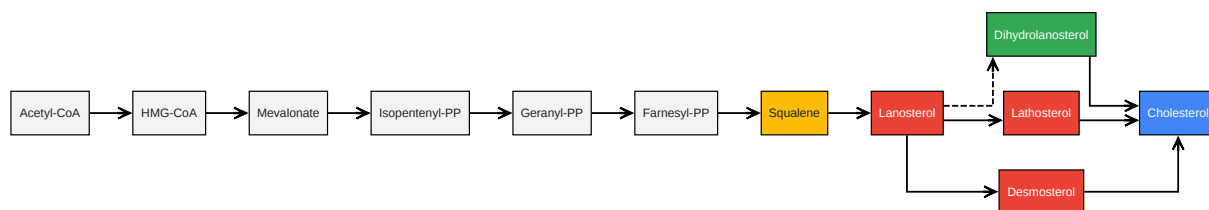
Introduction

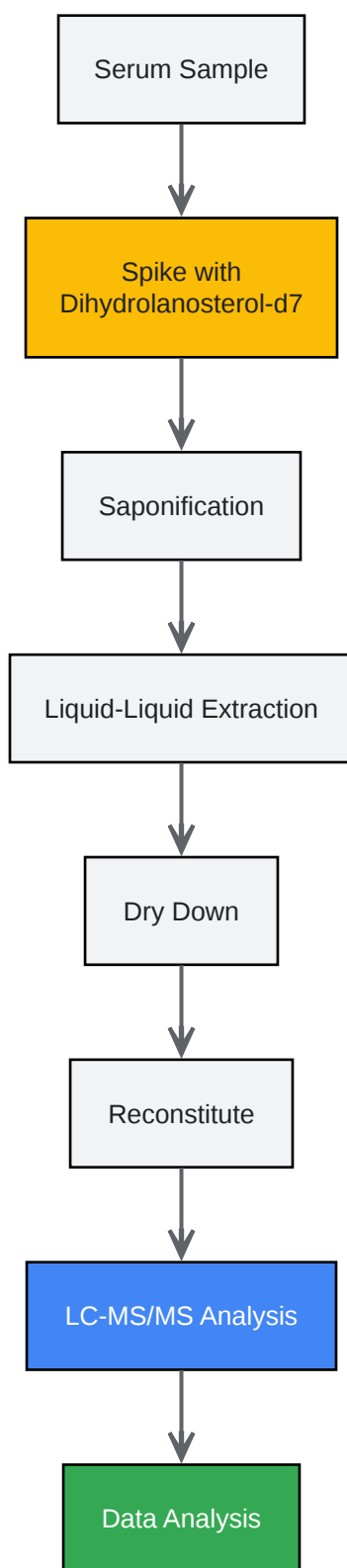
Cholesterol is a vital lipid molecule, and its biosynthesis is a complex process involving a series of enzymatic reactions that convert acetyl-CoA into cholesterol.[1][2] The intermediates in this pathway, known as cholesterol precursors, can serve as important biomarkers for studying cholesterol metabolism and diagnosing certain genetic disorders.[3][4] Furthermore, monitoring the levels of these precursors is crucial in drug development, particularly for therapies targeting cholesterol synthesis. This application note provides a detailed protocol for the simultaneous quantification of key cholesterol precursors in human serum using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **Dihydrolanosterol-d7** as an internal standard.

The use of a stable isotope-labeled internal standard, such as **Dihydrolanosterol-d7**, is critical for accurate quantification as it effectively compensates for variations during sample preparation and analysis.[5][6] This method is designed to be both precise and reliable, making it suitable for clinical research and pharmaceutical development.

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol from acetyl-CoA involves numerous enzymatic steps, with key intermediates including lanosterol, lathosterol, and desmosterol.[1][7][8] The pathway is tightly regulated, primarily at the HMG-CoA reductase step.[2]





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